REACTION_SMILES
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[CH:19](=[O:20])[OH:21].[O:6]=[C:7]1[CH:8]2[CH2:9][C:10]3([OH:17])[CH2:11][CH:12]([CH2:13][CH:14]1[CH2:15]3)[CH2:16]2.[OH2:18].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[O:6]=[C:7]1[CH:8]2[CH2:9][C:10]3([C:19](=[O:20])[OH:21])[CH2:11][CH:12]([CH2:13][CH:14]1[CH2:15]3)[CH2:16]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C2CC3CC1CC(O)(C3)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C1C2CC3CC1CC(C(=O)O)(C3)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |